Dansylamidoethyl methanethiosulfonate

Übersicht

Beschreibung

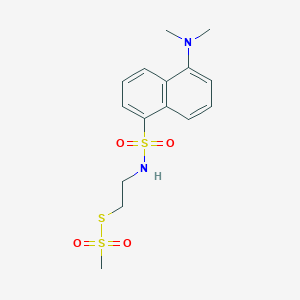

Dansylamidoethyl methanethiosulfonate is a biochemical reagent known for its applications in fluorescence studies and protein labeling. It is a compound with the molecular formula C₁₅H₂₀N₂O₄S₃ and a molecular weight of 388.53 g/mol . This compound is particularly useful in the field of biochemistry for its ability to modulate the conformation and protonation state of ligands .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dansylamidoethyl methanethiosulfonate typically involves the reaction of dansyl chloride with 2-aminoethyl methanethiosulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in batches and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Dansylamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles, particularly thiol groups in proteins, to form stable thioether bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include thiol-containing compounds such as cysteine residues in proteins.

Solvents: Organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) are frequently used.

Bases: Triethylamine is a common base used to facilitate the reaction.

Major Products Formed

The major products formed from these reactions are typically dansylated proteins or peptides, which are useful in various biochemical assays .

Wissenschaftliche Forschungsanwendungen

Protein Structure and Function Studies

DMS is extensively used in the study of protein folding and conformational changes. By reacting with cysteine residues, DMS can facilitate the investigation of protein dynamics through fluorescence measurements.

Case Study: Ion Channel Proteins

- DMS has been employed in the "Substituted Cysteine Accessibility Method" (SCAM) to study ion channels like the muscle acetylcholine receptor and NMDA receptors. The introduction of DMS at specific cysteine sites allowed researchers to monitor conformational changes during ion channel activation and modulation .

Real-Time Monitoring of Protein Dynamics

The fluorescent properties of DMS enable real-time monitoring of conformational changes in proteins. When coupled with introduced cysteines, the fluorescence intensity can provide insights into molecular motion and interactions.

Data Table: Fluorescence Properties

| Compound | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|

| DMS | 340 | 530 |

This table illustrates the excitation and emission characteristics of DMS, highlighting its utility in fluorescence-based assays .

Drug Development and Screening

DMS is also utilized in drug discovery processes where understanding drug-receptor interactions is critical. The ability to label specific residues allows researchers to map binding sites and study allosteric modulation.

Case Study: NMDA Receptor Studies

- In investigations involving NMDA receptors, DMS was used to label cysteines at the receptor's binding sites, facilitating studies on how different ligands affect receptor activity .

Future Directions and Potential Applications

The versatility of DMS suggests several future applications:

- Biomolecular Imaging : Enhanced imaging techniques could leverage DMS for tracking biomolecules in live cells.

- Therapeutic Targeting : Understanding protein interactions via DMS could lead to novel therapeutic strategies for diseases involving misfolded proteins.

Wirkmechanismus

The mechanism of action of Dansylamidoethyl methanethiosulfonate involves its ability to form covalent bonds with thiol groups in proteins. This interaction leads to the formation of stable thioether bonds, which can modulate the conformation and activity of the target proteins . The compound’s fluorescent properties also make it useful for tracking and studying these interactions in real-time .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dansyl chloride: Another dansylation reagent used for labeling amines and thiols.

Methanethiosulfonate derivatives: These compounds share similar reactivity with thiol groups but may differ in their specific applications and properties.

Uniqueness

Dansylamidoethyl methanethiosulfonate is unique in its ability to combine the fluorescent properties of the dansyl group with the reactivity of the methanethiosulfonate moiety. This dual functionality makes it particularly valuable for studying protein interactions and conformational changes .

Biologische Aktivität

Dansylamidoethyl methanethiosulfonate (MTS-Dansyl) is a compound belonging to the class of methanethiosulfonate (MTS) reagents, which are widely used in biochemical research for modifying thiol groups in proteins. This article provides a comprehensive overview of the biological activity of MTS-Dansyl, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 355115-41-2

- Molecular Weight : 388.53 g/mol

- Structure : MTS-Dansyl features a dansyl fluorophore attached to a methanethiosulfonate moiety, which allows it to react specifically with free thiols in proteins.

MTS reagents like MTS-Dansyl react with sulfhydryl groups in proteins to form stable thioether bonds. The reaction is characterized by:

- High Reactivity : MTS-Dansyl exhibits a high intrinsic reactivity with thiols, allowing for rapid modification under physiological conditions .

- Site-Specific Modification : The ability to introduce dansyl groups at specific cysteine residues enables the study of protein conformational changes and dynamics .

- Fluorescent Properties : The dansyl group provides fluorescence, facilitating real-time monitoring of protein interactions and structural changes through techniques such as fluorescence resonance energy transfer (FRET) 6.

Biological Applications

MTS-Dansyl is utilized in various biological contexts, including:

- Ion Channel Studies : Researchers employ MTS-Dansyl to investigate the gating mechanisms of ion channels by modifying cysteine residues that are accessible during different conformational states . This has been crucial in understanding how changes in voltage or ligand binding affect channel activity.

- Protein Folding and Dynamics : By selectively labeling thiols in proteins, MTS-Dansyl can help elucidate folding pathways and conformational changes during enzymatic reactions or signal transduction processes .

Case Studies

Several studies have highlighted the utility of MTS-Dansyl in biological research:

-

Ion Channel Gating Mechanisms :

- A study demonstrated that MTS-Dansyl could be used to probe the accessibility of cysteine residues in voltage-gated sodium channels. The findings indicated that the conformational state of the channel significantly influenced the modification rates by MTS reagents, providing insights into gating dynamics .

- Protein Conformational Changes :

- Real-Time Monitoring of Protein Interactions :

Summary Table of Key Findings

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-(2-methylsulfonylsulfanylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-22-23(3,18)19/h4-9,16H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKELPZYUWUFQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391288 | |

| Record name | Dansylamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355115-41-2 | |

| Record name | S-[2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]ethyl] methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355115-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansylamidoethyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.